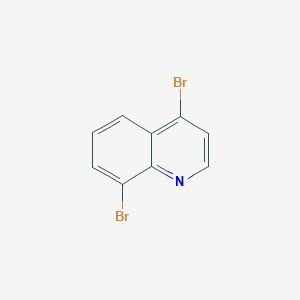

4,8-Dibromoquinoline

説明

4,8-Dibromoquinoline is a useful research compound. Its molecular formula is C9H5Br2N and its molecular weight is 286.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Quinolines are a class of organic compounds with a wide range of biological activities. They are often used in medicinal chemistry due to their diverse pharmacological properties such as antimalarial, antibacterial, antifungal, anticonvulsant, anti-inflammatory, antiprotozoal, anticholinesterase, and antiviral activities . Some quinoline derivatives have also been found to have anticancer properties .

Target of Action

The targets of quinolines can vary widely depending on the specific compound and its functional groups. Some quinolines target enzymes such as topoisomerases, which are involved in DNA replication and transcription .

Mode of Action

The mode of action of quinolines also depends on the specific compound. Some quinolines inhibit the function of their target enzymes, while others may interact with cell receptors or other cellular components .

Biochemical Pathways

Quinolines can affect various biochemical pathways. For example, some quinolines can interfere with DNA synthesis by inhibiting topoisomerases, leading to cell death .

Result of Action

The molecular and cellular effects of quinolines can include inhibition of enzyme activity, disruption of DNA synthesis, and induction of cell death .

生化学分析

Biochemical Properties

4,8-Dibromoquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been found to exhibit potent antifungal and antivirulence activity by targeting metal ion homeostasis . Specifically, this compound interacts with enzymes and proteins involved in metal ion regulation, such as cox17, ssa1, and aft2, which are related to copper and iron ion homeostasis . These interactions disrupt the normal functioning of these enzymes and proteins, leading to the inhibition of fungal growth and virulence.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the expression of key virulence factors in Candida albicans, such as hyphae and biofilm formation . This inhibition is crucial for preventing the invasion of host tissues and the subsequent damage to mucosal epithelia. Additionally, this compound’s impact on metal ion homeostasis affects cellular metabolism by altering the availability of essential metal ions required for various metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects by binding to specific enzymes and proteins involved in metal ion regulation, thereby inhibiting their activity . The inhibition of these enzymes leads to a disruption in metal ion homeostasis, which is essential for the survival and virulence of fungal pathogens. Furthermore, this compound’s ability to interfere with gene expression results in the downregulation of virulence factors, further contributing to its antifungal activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained antifungal activity . Prolonged exposure to this compound may lead to its gradual degradation, which could affect its efficacy. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antifungal activity without causing significant toxic or adverse effects . At higher doses, this compound may exhibit toxic effects, including acute toxicity and damage to vital organs. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential for adverse effects. Threshold effects and dose-response relationships should be carefully studied to ensure the safe and effective use of this compound in animal models.

Metabolic Pathways

This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors. This compound’s impact on metabolic flux and metabolite levels is closely related to its role in metal ion homeostasis By disrupting the normal functioning of enzymes involved in metal ion regulation, this compound affects the overall metabolic balance within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound’s localization and accumulation are critical factors that determine its efficacy and potential side effects . Studies have shown that this compound is transported across cellular membranes and distributed to specific cellular compartments where it exerts its effects. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence the subcellular localization of this compound, thereby affecting its efficacy. Detailed studies on the subcellular distribution and localization of this compound are necessary to fully understand its mode of action and optimize its use in biochemical research.

生物活性

4,8-Dibromoquinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of antifungal and antimicrobial research. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

This compound exhibits notable biochemical interactions that contribute to its biological activity. It has been identified as a potent antifungal agent, particularly against Candida albicans, Cryptococcus, and Aspergillus species. The compound's mechanism involves targeting metal ion homeostasis, which is crucial for the virulence of these pathogens .

Table 1: Antifungal Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | ≤ 0.5 μg/mL |

| Cryptococcus neoformans | 0.5 μg/mL |

| Aspergillus niger | 0.5 μg/mL |

The molecular mechanism of this compound involves several pathways:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metal ion regulation, disrupting essential cellular processes .

- Gene Expression Modulation : It affects the expression of virulence factors in fungi, such as hyphae and biofilm formation, thereby reducing pathogenicity .

- Antimicrobial Action : Research indicates that it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to disruption in DNA replication.

Cellular Effects

In vitro studies demonstrate that this compound influences various cellular functions:

- It interferes with cell signaling pathways.

- The compound shows minimal toxicity to mammalian cells at effective antifungal concentrations, indicating a favorable therapeutic index .

Table 2: Toxicity Profile of this compound

| Cell Line | Maximum Non-toxic Concentration (μg/mL) |

|---|---|

| Human Keratinocytes | 32 |

| Human Colonic Epithelial Cells | 64 |

| Vero Cells | 128 |

Case Studies

-

Antifungal Efficacy Against Candida albicans :

A study evaluated the antifungal activity of various dibromoquinoline compounds against clinical isolates of C. albicans. Among ten tested compounds, this compound exhibited superior activity with an MIC ≤ 0.5 μg/mL compared to fluconazole (MIC > 64 μg/mL) . -

Broad-Spectrum Antifungal Activity :

Another investigation focused on the efficacy of this compound against multiple fungal species. Results indicated that it effectively inhibited growth across different strains, including those resistant to conventional antifungals . -

Antimicrobial Properties :

Recent studies have highlighted the antibacterial properties of related compounds against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These findings suggest potential applications in treating resistant bacterial infections.

科学的研究の応用

Medicinal Chemistry

4,8-Dibromoquinoline has been investigated for its potential in treating various diseases due to its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits potent antifungal properties. It targets metal ion homeostasis, which is crucial for the virulence of pathogens like Candida albicans. Studies have shown that this compound can inhibit the formation of hyphae and biofilms, which are critical for fungal infection establishment. The minimum inhibitory concentration (MIC) against C. albicans has been reported as low as 0.5 μg/mL .

Anticancer Potential

The compound has also shown promise in cancer research. Derivatives of this compound were tested against various cancer cell lines, including human breast carcinoma (MCF-7). Some derivatives displayed significant cytotoxic effects with IC50 values ranging from 1.7 to 29.6 µg/mL, indicating their potential as effective anticancer agents .

Other Therapeutic Uses

Beyond antifungal and anticancer applications, this compound has been explored for its role in treating Alzheimer's disease and other neurodegenerative conditions due to its ability to inhibit certain enzymes involved in neurodegeneration .

Organic Synthesis

This compound serves as an essential building block in organic synthesis. It is utilized in various coupling reactions such as Suzuki and Stille couplings to create more complex organic molecules. These reactions benefit from the compound's bromine substituents at the 4 and 8 positions, which facilitate regioselectivity during synthesis .

Table 1: Comparative Analysis of Dibromoquinolines

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine at positions 4 & 8 | High (MIC ≤ 0.5 μg/mL) | Significant (IC50 range: 1.7 - 29.6 µg/mL) |

| 3,6-Dichloroquinoline | Chlorine instead of bromine | Moderate | Limited |

| 6,8-Dibromoquinoline | Bromine at positions 6 & 8 | Variable | Moderate |

| 3-Bromoquinoline | Single bromine at position 3 | Low | Minimal |

This table illustrates how the positioning and type of halogen substituents significantly influence both antimicrobial and anticancer activities.

Case Study: Antifungal Effects

A notable study assessed the antifungal efficacy of a derivative of this compound against various fungal strains. The results indicated that it significantly reduced the viability of Candida albicans and other pathogenic fungi at low concentrations .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In another investigation focusing on breast cancer cell lines (MCF-7), several derivatives of the compound were synthesized and tested for cytotoxicity. The findings revealed that some derivatives exhibited higher efficacy than standard chemotherapeutics like doxorubicin .

化学反応の分析

Cross-Coupling Reactions

4,8-Dibromoquinoline participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are critical for synthesizing complex organic molecules.

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄ or PdCl₂(dppf), aryl boronic acids, K₂CO₃, DMF or toluene.

-

Conditions : 80–100°C, inert atmosphere.

-

Products : Biaryl derivatives via selective substitution at the 4- or 8-position bromine .

| Substrate | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Phenylboronic acid | 4-Phenyl-8-bromoquinoline | 85 | |

| This compound | Vinylboronic acid | 8-Bromo-4-vinylquinoline | 78 |

Sonogashira Coupling

-

Reagents : PdCl₂(PPh₃)₂, CuI, terminal alkynes, Et₃N.

-

Conditions : 60–80°C, inert atmosphere.

-

Products : Alkynylated quinolines with regioselectivity at the 8-position bromine .

| Substrate | Alkyne | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Phenylacetylene | 8-Bromo-4-(phenylethynyl)quinoline | 72 |

Nucleophilic Substitution

The bromine atoms undergo substitution with nucleophiles, influenced by electronic and steric factors.

Amination

-

Reagents : Ammonia, primary/secondary amines, K₂CO₃.

-

Conditions : 100–120°C, DMSO or DMF.

-

Products : 4-Amino-8-bromoquinoline or 8-amino-4-bromoquinoline, depending on reaction optimization.

| Nucleophile | Position Substituted | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | 4-Bromo | 4-Piperidino-8-bromoquinoline | 65 | |

| Benzylamine | 8-Bromo | 8-Benzylamino-4-bromoquinoline | 58 |

Thiolation

-

Reagents : Thiophenol, NaH, THF.

-

Conditions : Room temperature, 12–24 hours.

| Thiol | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxythiophenol | 4-(4-Methoxyphenylthio)-8-bromoquinoline | 70 |

Grignard Reactions

-

Reagents : Alkyl/aryl Grignard reagents (e.g., MeMgBr).

-

Conditions : 0°C to room temperature, THF.

-

Products : Alkylated quinolines after subsequent dehalogenation.

| Grignard Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Methylmagnesium bromide | 4,8-Dimethylquinoline | 60 |

Radical Bromination and Functionalization

N-Bromosuccinimide (NBS) mediates bromination and dehydrogenation under radical conditions, enabling further functionalization .

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, CHCl₃, 40°C | 3,4,8-Tribromoquinoline | 75 | |

| Dehydrogenation | NBS, DCM, radical initiator | This compound (from tetrahydroquinoline) | 82 |

Oxidation

-

Reagents : KMnO₄, H₂O₂, or CrO₃.

-

Conditions : Acidic or neutral aqueous media.

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂, AcOH | This compound N-oxide | 88 |

Reduction

-

Reagents : LiAlH₄, NaBH₄.

-

Conditions : THF or EtOH, reflux.

-

Products : Partially reduced dihydroquinolines.

| Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| NaBH₄, EtOH | 4,8-Dibromo-1,2-dihydroquinoline | 55 |

Key Mechanistic Insights

-

Regioselectivity : The 8-position bromine is more reactive in cross-coupling due to reduced steric hindrance compared to the 4-position .

-

Electronic Effects : Electron-withdrawing bromine atoms activate the quinoline ring for electrophilic substitution at specific sites .

-

Catalyst Influence : Palladium catalysts with bulky ligands enhance selectivity in Suzuki couplings.

特性

IUPAC Name |

4,8-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJMYWNYBSIPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653681 | |

| Record name | 4,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-31-0 | |

| Record name | Quinoline, 4,8-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。